![molecular formula C14H10BrFN2O3S B2408162 1-(苯并[d]异恶唑-3-基)-N-(4-溴-2-氟苯基)甲磺酰胺 CAS No. 1797719-07-3](/img/structure/B2408162.png)

1-(苯并[d]异恶唑-3-基)-N-(4-溴-2-氟苯基)甲磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

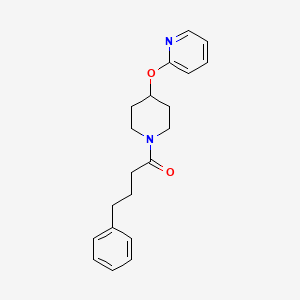

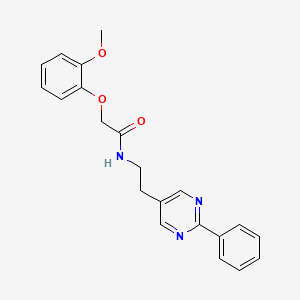

Isoxazole, which includes the benzo[d]isoxazol-3-yl group, is an important family of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions . It has a wide spectrum of biological activities and therapeutic potential . The compound you mentioned is a derivative of isoxazole, and it has been used in the development of small-molecule BRD4 bromodomain inhibitors .

Synthesis Analysis

The synthesis of isoxazole derivatives often involves the condensation of activated nitro compounds with alkenes to give isoxazolines and with alkynes to give isoxazoles . This process typically occurs in chloroform in the presence of 1,4-diazabicyclo[2.2.2]octane or other suitable N-bases via 1,3-dipolar cycloaddition .Molecular Structure Analysis

The molecular structure of isoxazole derivatives, including the one you mentioned, is characterized by a five-membered heterocyclic ring containing one oxygen atom and one nitrogen atom at adjacent positions . The specific compound you mentioned also contains a 4-bromo-2-fluorophenyl group and a methanesulfonamide group .科学研究应用

1-(苯并[d]异恶唑-3-基)-N-(4-溴-2-氟苯基)甲磺酰胺是一种化合物,属于含氮氧杂环(如异恶唑和苯并异恶唑)的一类。这些化合物因其在各种生物活性分子中的重要作用而被认可,并可用作药物化学中的有用中间体。具体来说,3-取代-1,2-苯并异恶唑的衍生物(包括 1,2-苯并异恶唑-3-甲磺酰胺(通常称为佐尼酰胺))因其作为抗精神病药物的潜力而备受关注。佐尼酰胺尤其被认为是一种有效的抗癫痫剂,其作用机制是阻断电压敏感性钠通道的重复放电并减少电压敏感性 T 型钙电流。开发此类化合物的具有成本效益的合成方法仍然是有机化学中的一个重要研究领域,旨在提高这些化合物在治疗中的可及性和适用性 (Arava 等人,2011)。

此外,苯并异恶唑衍生物的合成和应用已扩展到制药领域之外。例如,一系列 2,5-二苯并恶唑基苯酚和相关化合物通过涉及羟基和甲磺酰胺对苯二甲酸与 2-氨基苯酚的缩合反应合成,已表现出有希望的光物理性质。这些化合物的特征在于其激发态分子内质子转移荧光,可在室温和更高温度下观察到。这些化合物中的甲磺酰胺基团已被证明几乎与酚羟基一样是有效的质子给体,表明它们在诸如电离辐射闪烁检测介质中的波长转换器等应用中的效用,突出了苯并异恶唑衍生物在科学研究中的多功能性 (Kauffman & Bajwa,1993)。

未来方向

The future directions for the research and development of isoxazole derivatives, including “1-(benzo[d]isoxazol-3-yl)-N-(4-bromo-2-fluorophenyl)methanesulfonamide”, could involve the development of new synthetic strategies and the design of new isoxazole derivatives based on the most recent knowledge emerging from the latest research . In particular, these compounds could be further explored for their potential as BRD4 bromodomain inhibitors .

属性

IUPAC Name |

1-(1,2-benzoxazol-3-yl)-N-(4-bromo-2-fluorophenyl)methanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrFN2O3S/c15-9-5-6-12(11(16)7-9)18-22(19,20)8-13-10-3-1-2-4-14(10)21-17-13/h1-7,18H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSMGBECYXHMSKB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NO2)CS(=O)(=O)NC3=C(C=C(C=C3)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrFN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl N-(2-oxo-2lambda6-thia-6-azaspiro[3.3]heptan-2-ylidene)carbamate;oxalic acid](/img/structure/B2408080.png)

![Methyl 2-(2-azabicyclo[2.1.1]hexan-1-yl)acetate](/img/structure/B2408083.png)

![N-(3-chloro-4-methoxyphenyl)-2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide](/img/structure/B2408084.png)

![2,2-Dioxo-3,3a,4,5,7,7a-hexahydro-1H-thieno[3,4-c]pyridin-6-one](/img/structure/B2408086.png)

![1-[4-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2408088.png)

![5-(3-fluorophenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2408089.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2408092.png)